molecular formula C9H7ClN2 B12316813 2-Chloro-5-methyl-1,8-naphthyridine

2-Chloro-5-methyl-1,8-naphthyridine

Cat. No.: B12316813
M. Wt: 178.62 g/mol
InChI Key: JYKJHJKFJWNJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-hydroxy-5-methyl-1,8-naphthyridine, while substitution can yield various alkylated or arylated derivatives .

Scientific Research Applications

2-Chloro-5-methyl-1,8-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-1,8-naphthyridine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-5-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3

InChI Key

JYKJHJKFJWNJON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.